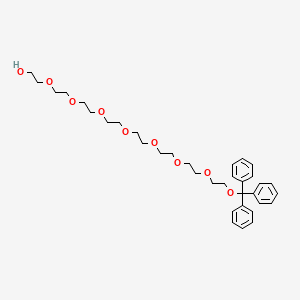

Tr-PEG9

Vue d'ensemble

Description

Tr-PEG9, also known as Trityl-Polyethylene Glycol 9, is a compound that features a polyethylene glycol (PEG) backbone with a trityl protecting group and a terminal hydroxyl group. The trityl protecting group is used for primary alcohols and can be deprotected under mild acidic conditions. The hydroxyl group can react to further derivatize the compound. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tr-PEG9 involves the attachment of a trityl protecting group to a polyethylene glycol chain. The process typically starts with the reaction of polyethylene glycol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is this compound, which can be purified by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Tr-PEG9 undergoes several types of chemical reactions, including:

Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The trityl protecting group can be removed under mild acidic conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Mild acids such as acetic acid or trifluoroacetic acid are used to remove the trityl group.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Deprotected polyethylene glycol.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

Tr-PEG9 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and in polymer chemistry.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the formulation of cosmetics and personal care products to enhance their properties

Mécanisme D'action

The mechanism of action of Tr-PEG9 involves its ability to increase the solubility and stability of compounds to which it is attached. The trityl protecting group provides temporary protection for the hydroxyl group, allowing for selective reactions to occur. Once the desired modifications are made, the trityl group can be removed to reveal the hydroxyl group, which can then participate in further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylene Glycol (PEG): A widely used polymer with similar solubility-enhancing properties.

Bis-succinimide ester-activated PEG (BS-PEG9): Used for crosslinking between primary amines in proteins and other molecules.

Polyethylene Glycol Ethers and Esters: Used as penetration enhancers in various formulations.

Uniqueness

Tr-PEG9 is unique due to its combination of a trityl protecting group and a terminal hydroxyl group, which allows for selective and sequential modifications. This makes it particularly useful in complex synthetic routes where multiple steps are required .

Activité Biologique

Tr-PEG9, a polyethylene glycol (PEG) derivative, has garnered attention for its potential biological applications, particularly in drug delivery and immunological responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, immunological characterization, and relevant case studies.

Overview of this compound

This compound is a polymeric compound that incorporates a nine-unit polyethylene glycol chain. PEGylation, the process of attaching PEG to other molecules, enhances solubility, stability, and circulation time in biological systems. This compound is often utilized in conjugation with therapeutic agents to improve their pharmacokinetic profiles.

Mechanisms of Biological Activity

1. Immunological Characterization

This compound has been studied for its role as an immune adjuvant. Research indicates that PEGylated compounds can modulate immune responses by altering the pharmacodynamics of conjugated ligands. For instance, in a study involving Toll-Like Receptor (TLR) agonists conjugated with PEG, it was found that these conjugates displayed enhanced immunostimulatory activity compared to their unmodified counterparts. Specifically, TLR7 agonists conjugated with phospholipid-PEG demonstrated at least a 100-fold increase in potency in activating mouse macrophages and human peripheral blood mononuclear cells .

2. Enhanced Drug Delivery

The incorporation of PEG into drug formulations can significantly improve their distribution and bioavailability. The hydrophilic nature of PEG increases the solubility of hydrophobic drugs and facilitates their transport across biological membranes. This property is particularly beneficial in the development of nanopharmaceuticals where controlled release and targeted delivery are critical .

Case Study 1: TLR7 Agonist Conjugates

A notable study examined the effects of TLR7 agonist conjugates with this compound on cytokine production. The results indicated that systemic administration of these conjugates led to prolonged increases in pro-inflammatory cytokines compared to unmodified TLR7 activators. This suggests that this compound can significantly enhance the efficacy of immune responses when used as part of a vaccine adjuvant strategy .

| Parameter | Unmodified TLR7 Agonist | TLR7 Agonist + this compound |

|---|---|---|

| Cytokine Levels | Low | High |

| Immune Response Type | Th1 | Th1/Th2 |

| Potency | Baseline | 100-fold increase |

Case Study 2: Pharmacokinetics

In another investigation focusing on pharmacokinetics, this compound was evaluated for its ability to prolong the half-life of therapeutic proteins. The study revealed that proteins conjugated with this compound exhibited significantly extended circulation times in vivo, which is crucial for maintaining therapeutic efficacy over longer periods .

Research Findings

Research has consistently shown that PEGylation can alter the biodistribution and immunogenicity of therapeutic agents. For instance:

- Increased Solubility : this compound enhances the solubility of poorly soluble drugs, facilitating their formulation into injectable or oral dosage forms.

- Reduced Immunogenicity : By shielding therapeutic proteins from immune recognition, this compound reduces the likelihood of adverse immune reactions.

- Targeted Delivery : Conjugation with targeting ligands can direct this compound-modified drugs to specific tissues or cells, improving therapeutic outcomes.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAWPOYSSQJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.